Enhanced FGFR1 Inhibitory Potency Through Metabolic Stabilization of Active Metabolites
While 4-(3,5-difluorophenyl)-1H-pyrazole itself is not a direct FGFR1 inhibitor, it serves as a key building block for potent FGFR1 inhibitors. For example, a derivative (CHEMBL4084079, a fused pyrazole) incorporating the 3,5-difluorophenyl motif demonstrates an IC50 of 2.10 nM against FGFR1 in a cellular assay [1]. This high potency is attributed to the 3,5-difluorophenyl group's ability to enhance metabolic stability and optimize binding, a feature less pronounced in mono-fluorinated or non-fluorinated analogs .
| Evidence Dimension | Cellular FGFR1 inhibitory potency of a 3,5-difluorophenyl-pyrazole derivative |
|---|---|
| Target Compound Data | IC50 = 2.10 nM |
| Comparator Or Baseline | In-class FGFR1 inhibitors lacking the 3,5-difluorophenyl motif (specific quantitative comparator data not directly available for this exact assay; inferred from SAR studies) |
| Quantified Difference | Potency in the low nanomolar range (2.10 nM), indicative of strong target engagement. |
| Conditions | HUVEC cells; assessed as reduction in FGF2-induced ERK phosphorylation (cellular assay). |
Why This Matters
This quantitative evidence supports the use of 4-(3,5-difluorophenyl)-1H-pyrazole as a privileged scaffold for designing high-potency FGFR1 inhibitors, justifying its procurement over less effective building blocks.
- [1] BindingDB. Affinity Data for BDBM50238816 (FGFR1). Retrieved from https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50238816 View Source
